2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-phenylmethylidene]acetohydrazide
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Overview
Description
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound that features a benzimidazole ring, a thioether linkage, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the following steps:
Formation of Benzimidazole Derivative: The starting material, 1-methyl-1H-benzimidazole, is reacted with a suitable thiolating agent to introduce the thioether linkage.
Hydrazide Formation: The thioether derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with benzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under acidic or basic conditions
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted hydrazides
Scientific Research Applications
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes. The hydrazide group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function. Additionally, the thioether linkage can undergo redox reactions, generating reactive oxygen species that induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(2-thienylmethylene)acetohydrazide
- 2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(1-naphthylmethylene)acetohydrazide]
Uniqueness
2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzimidazole ring enhances its ability to interact with biological targets, while the thioether and hydrazide groups provide versatile sites for chemical modification.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-21-15-10-6-5-9-14(15)19-17(21)23-12-16(22)20-18-11-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,20,22)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIROUNCMKPNPNC-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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